molecular formula C8H8BN3O3 B13972791 [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid CAS No. 883231-15-0

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid

Cat. No.: B13972791
CAS No.: 883231-15-0
M. Wt: 204.98 g/mol
InChI Key: SIHSZLWBSFLSJO-UHFFFAOYSA-N
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Description

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is a chemical compound that belongs to the class of boronic acids It features a boronic acid group attached to a pyridine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. Subsequently, the pyridine ring can be functionalized with a boronic acid group through various coupling reactions.

Industrial Production Methods

While specific industrial production methods for [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]boronic acid
  • [6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-4-yl]boronic acid
  • [6-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

Uniqueness

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is unique due to the specific positioning of the boronic acid group on the pyridine ring, which can influence its reactivity and binding properties. The presence of the oxadiazole ring also imparts distinct electronic and steric characteristics, making it a versatile compound for various applications.

Properties

CAS No.

883231-15-0

Molecular Formula

C8H8BN3O3

Molecular Weight

204.98 g/mol

IUPAC Name

[6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H8BN3O3/c1-5-11-12-8(15-5)7-3-2-6(4-10-7)9(13)14/h2-4,13-14H,1H3

InChI Key

SIHSZLWBSFLSJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2=NN=C(O2)C)(O)O

Origin of Product

United States

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